molecular formula C4H12N2S B1208294 2,2'-Thiobis(ethylamine) CAS No. 871-76-1

2,2'-Thiobis(ethylamine)

Cat. No. B1208294
CAS RN: 871-76-1
M. Wt: 120.22 g/mol
InChI Key: JONTXEXBTWSUKE-UHFFFAOYSA-N
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Description

2,2’-Thiobis(ethylamine) is also known as 2-Aminoethyl Sulfide, Bis (2-aminoethyl) Sulfide, and 2,2’-Diaminodiethyl Sulfide . It is a clear liquid that is colorless to light yellow to light orange .


Molecular Structure Analysis

The molecular formula of 2,2’-Thiobis(ethylamine) is C4H12N2S . It contains a total of 18 bonds, including 6 non-H bonds, 4 rotatable bonds, 2 primary amine(s) (aliphatic), and 1 sulfide(s) .


Physical And Chemical Properties Analysis

2,2’-Thiobis(ethylamine) has a boiling point of 120 °C/17 mmHg . Its specific gravity is 1.05 at 20/20 . The refractive index is 1.53 . It is completely miscible in water .

Scientific Research Applications

Protocell Construction

2,2’-Thiobis(ethylamine): (TBEA) has been utilized in the creation of peptide-based coacervate-core vesicles with semipermeable membranes. These vesicles serve as protocells, mimicking living cells by maintaining high internal concentrations of biomolecules and selective membranes. TBEA, combined with tyrosine-phenylalanine stickers, forms clear liquid coacervates that transform into stable, membrane-enclosed protocells upon enzymatic oxidation and cross-linking .

Drug Delivery Systems

Due to its ability to form stable coacervates that can encapsulate enzymes, Lanthionamine shows potential in drug delivery applications. The semipermeable membranes created by the oxidation of tyrosine-rich peptides allow for the selective passage of molecules, making it possible to supply encapsulated enzymes with substrates from outside .

Artificial Cell Research

The study of artificial cells benefits from the use of TBEA in constructing cell-like compartments with tunable membrane thickness and flexibility. This flexibility is crucial for understanding the role of compartmentalization in biomolecular and biochemical reaction networks .

Molecular Crowding Environments

TBEA’s role in forming coacervates that mimic the physicochemical environment inside living cells is significant for research into molecular crowding. This property is essential for studying the effects of high concentrations of biomolecules on cellular processes .

Liquid-Liquid Phase Separation (LLPS)

Research into LLPS, a process critical for the formation of membrane-less organelles in cells, uses TBEA to explore the non-covalent interactions driving the separation. This research has implications for understanding diseases related to LLPS dysregulation .

Biophysical Property Analysis

The low membrane bending rigidity of TBEA-based coacervate protocells, compared to phospholipid bilayers, provides insights into the biophysical properties of cell membranes. This information is valuable for designing flexible and responsive biomimetic materials .

Fluorescence Imaging

The intrinsic fluorescence of the dityrosine membranes formed from TBEA conjugates is leveraged in fluorescence imaging applications. This characteristic allows for the visualization and tracking of protocells in various experimental settings .

Biochemical Reaction Networks

TBEA contributes to the study of biochemical reaction networks by enabling the creation of protocells with selective, semipermeable membranes. These protocells can be used to investigate the compartmentalization effects on reaction kinetics and dynamics .

Safety and Hazards

2,2’-Thiobis(ethylamine) is dangerous. It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If swallowed, one should rinse the mouth and not induce vomiting. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

properties

IUPAC Name

2-(2-aminoethylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S/c5-1-3-7-4-2-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONTXEXBTWSUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061232
Record name Ethanamine, 2,2'-thiobis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Thiobis(ethylamine)

CAS RN

871-76-1
Record name 2,2′-Thiobis[ethanamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanthionamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanthionamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203144
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Record name Ethanamine, 2,2'-thiobis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, 2,2'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-thiobis(ethylamine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LANTHIONAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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